molecular formula C18H17NO4S B3013296 N-(4-(7,8-dimethyl-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide CAS No. 2034155-31-0

N-(4-(7,8-dimethyl-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide

Cat. No.: B3013296
CAS No.: 2034155-31-0
M. Wt: 343.4
InChI Key: XMGNMNUDQVAFTF-UHFFFAOYSA-N
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Description

N-(4-(7,8-dimethyl-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide is a synthetic organic compound with a molecular formula of C18H17NO4S and a molecular weight of 343.4 g/mol. This compound features a chromen-4-one core, which is a bicyclic structure containing a benzene ring fused to a pyran ring. The chromen-4-one core is known for its diverse biological activities and is often found in various natural products and synthetic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(7,8-dimethyl-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide typically involves the reaction of 7,8-dimethyl-4-oxo-4H-chromen-3-yl chloride with 4-aminophenylmethanesulfonamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-(7,8-dimethyl-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The chromen-4-one core can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

N-(4-(7,8-dimethyl-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide can be compared with other similar compounds, such as:

    Coumarins: Similar chromen-4-one core but different substituents.

    Flavonoids: Contain a similar bicyclic structure but with additional hydroxyl groups.

    Quinolones: Share a similar core structure but with nitrogen atoms in the ring

These compounds share some biological activities but differ in their specific interactions and effects, highlighting the uniqueness of this compound .

Properties

IUPAC Name

N-[4-(7,8-dimethyl-4-oxochromen-3-yl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-11-4-9-15-17(20)16(10-23-18(15)12(11)2)13-5-7-14(8-6-13)19-24(3,21)22/h4-10,19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGNMNUDQVAFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)NS(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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